(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride
Description
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride is a chiral amino acid derivative characterized by a four-carbon butyric acid backbone, with an amino group at position 3, a methyl group at position 2, and a phenyl substituent at position 3. The hydrochloride salt enhances its solubility in polar solvents. Key features include:
- Stereochemistry: The (2S,3S) configuration dictates its spatial arrangement, influencing biological activity and intermolecular interactions.
- Functional Groups: The amino and carboxylic acid groups enable hydrogen bonding, while the phenyl and methyl groups contribute to hydrophobicity.
Properties
CAS No. |
1263094-12-7 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2-methyl-3-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(10(13)14)11(2,12)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3,(H,13,14);1H/t8-,11+;/m1./s1 |
InChI Key |
KUYNNHKNRQEMIT-NINOIYOQSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[C@@](C)(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)O)C(C)(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions . The use of flow microreactors also enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the amino acid backbone.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized amino acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Effects
Research indicates that (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an inhibitor of excitatory neurotransmitter release, which may help in reducing neuronal damage associated with excitotoxicity .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies reveal that it may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in apoptosis and proliferation. For instance, it has been shown to synergize with doxorubicin in cancer cell lines, leading to increased apoptosis rates .
3. Pain Management
In the realm of pain management, (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride has been evaluated for its analgesic effects. Its ability to modulate pain pathways makes it a candidate for developing new analgesics that could potentially have fewer side effects compared to traditional opioids .
Neuropharmacology Applications
1. Cognitive Enhancement
The compound is being explored for its cognitive-enhancing properties. It has been reported to improve learning and memory in animal models, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative disorders .
2. Mood Regulation
Research suggests that (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride may have mood-regulating effects. It is hypothesized to influence serotonin and dopamine pathways, which could be beneficial in addressing mood disorders such as depression and anxiety .
Cosmetic Formulations
1. Skin Health Applications
The compound's properties have made it a candidate for use in cosmetic formulations aimed at improving skin health. Its moisturizing effects can enhance skin hydration and elasticity, making it suitable for anti-aging products .
2. Formulation Stability
Studies on the incorporation of (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride into emulsions have shown promising results regarding formulation stability and sensory attributes. The compound can act as a stabilizer in emulsions, improving the overall texture and efficacy of topical products .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agent | Inhibits excitatory neurotransmitter release |
| Anticancer synergy | Enhances doxorubicin efficacy | |
| Analgesic potential | Modulates pain pathways | |
| Neuropharmacology | Cognitive enhancement | Improves learning and memory |
| Mood regulation | Influences serotonin/dopamine pathways | |
| Cosmetic Formulations | Skin health improvement | Enhances hydration and elasticity |
| Formulation stability | Improves texture and stability |
Case Studies
- Neuroprotection Study : A study published in a peer-reviewed journal demonstrated that administration of (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride in rodent models significantly reduced markers of oxidative stress associated with neurodegeneration .
- Anticancer Research : In vitro studies showed that this compound could enhance the cytotoxic effects of standard chemotherapy drugs on various cancer cell lines, indicating its potential role as an adjuvant therapy .
- Cosmetic Application Trial : A clinical trial assessed the effectiveness of a cream containing (2S,3S)-3-amino-2-methyl-3-phenylbutyric acid hydrochloride on skin hydration levels over four weeks, resulting in statistically significant improvements compared to a placebo group .
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride and related compounds (based on evidence):
Notes:
- Structural Variations: Chain Length: The propanoic acid analog (C₃ backbone) differs from the butyric acid target (C₄ backbone), impacting molecular volume and solubility. Substituents: Hydroxy groups () increase polarity, while chloro () and methyl groups () enhance hydrophobicity. Stereochemistry: The (2S,3R) vs. (2S,3S) configuration in vs. 14 alters molecular recognition in biological systems.
- Synthesis: Compounds like (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol Hydrochloride () are synthesized via acidic cleavage and crystallization, while others (e.g., ) use Grignard reactions.
- Applications :
Key Research Findings
- Hydrogen Bonding : Compounds with hydroxy groups () exhibit layered crystal packing via intermolecular H-bond networks, critical for stability .
- Chlorine Reactivity : The chloro substituent in ’s compound may enhance electrophilicity, influencing its role as a synthetic intermediate .
- Stereochemical Impact : The (2S,3R) configuration in ’s compound likely confers distinct biological activity compared to (2S,3S) isomers .
Biological Activity
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride, commonly referred to as AMPA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into the biological activity of AMPA, exploring its mechanisms, effects, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 232.70 g/mol
- CAS Number : 247175-69-5
AMPA is primarily recognized as a selective agonist for the AMPA receptor, a subtype of glutamate receptors in the central nervous system. The activation of these receptors plays a crucial role in synaptic transmission and plasticity, which are fundamental processes for learning and memory. The compound's structure allows it to mimic glutamate, facilitating excitatory neurotransmission.
Neuroprotective Effects
Research has indicated that AMPA exhibits neuroprotective properties. In various studies, it has been shown to reduce neuronal cell death in models of neurodegenerative diseases. For instance:
- Case Study : A study published in Neuroscience Letters demonstrated that AMPA administration reduced apoptosis in neuronal cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .
Antidepressant-like Effects
AMPA has also been investigated for its antidepressant-like effects. A study conducted on animal models revealed that AMPA administration led to significant reductions in depressive behaviors, likely due to enhanced synaptic transmission and neuroplasticity.
- Research Finding : In a double-blind study involving rodents, AMPA was shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with mood regulation and cognitive function .
Analgesic Properties
Another area of interest is the analgesic potential of AMPA. Research indicates that it may modulate pain pathways through its action on glutamate receptors.
- Clinical Observation : Patients with chronic pain conditions reported relief when treated with compounds related to AMPA, highlighting its role in pain management strategies .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Primary Effects | Research Findings |
|---|---|---|---|
| (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride | AMPA receptor agonist | Neuroprotection, Antidepressant-like effects, Analgesia | Reduced apoptosis in neuronal cultures; Increased BDNF levels; Pain relief in chronic conditions |
| Glutamate | Natural neurotransmitter | Excitation of neurons | Essential for learning and memory but can lead to excitotoxicity |
| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shown to have fast-acting antidepressant properties |
Safety and Toxicology
While AMPA shows promise in various therapeutic applications, safety profiles must be assessed. Preliminary studies indicate low toxicity at therapeutic doses; however, long-term effects and potential side effects need further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
